![molecular formula C8H16ClN B2617383 Bicyclo[4.2.0]octan-7-amine;hydrochloride CAS No. 2089258-60-4](/img/structure/B2617383.png)
Bicyclo[4.2.0]octan-7-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bicyclo[4.2.0]octan-7-amine;hydrochloride” is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 . It is a salt with chloride (Cl) as the counterion . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “Bicyclo[4.2.0]octan-7-amine;hydrochloride” is 1S/C8H15N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H . This indicates the presence of a bicyclic structure with a nitrogen atom attached to one of the carbons in the ring . The specific 3D structure can be viewed using appropriate software .
Physical And Chemical Properties Analysis
“Bicyclo[4.2.0]octan-7-amine;hydrochloride” is a powder with a melting point of 190-192 degrees Celsius .
Applications De Recherche Scientifique
Neuropharmacology
- A study demonstrated that a derivative of Bicyclo[4.2.0]octan-7-amine acted as a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice, suggesting its potential as a selective inhibitor of serotonin neuron uptake (Fuller et al., 1978).
Antiprotozoal Properties
- Research into diaryl-substituted bicyclic amines revealed their antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei rhodesiense, causative organisms of Malaria tropica and Human African Trypanosomiasis, highlighting the therapeutic potential of bicyclic amines in combating these diseases (Weis & Seebacher, 2009).
Polymer Chemistry
- A study on the alternating ring-opening metathesis of monomers including Bicyclo[4.2.0]oct-6-ene-7-carboxamide with cyclohexene in the presence of a ruthenium catalyst, which formed a gradient copolymer, suggesting applications in creating materials with specific surface hydrophobicity and thermal properties (Boadi & Sampson, 2021).
Electrochemical Properties
- The modification of electrochemical properties of SBS-based anionic membranes through the amination with different amines, including diazabicyclo[2.2.2]octane, was investigated, demonstrating the ability to modulate membrane crosslinking and ionic conductivity, which is significant for energy storage and conversion applications (Filpi et al., 2013).
Organic Synthesis
- The synthesis, structure, and reactions of a highly strained amide derivative were explored, revealing insights into the basicity, nucleophilicity, and reaction mechanisms of twisted amides and their potential applications in organic synthesis (Kirby et al., 2001).
Safety And Hazards
The safety information available indicates that “Bicyclo[4.2.0]octan-7-amine;hydrochloride” is associated with several hazard statements, including H314 (causes severe skin burns and eye damage), H361 (suspected of damaging fertility or the unborn child), H402 (harmful to aquatic life), and H412 (harmful to aquatic life with long-lasting effects) . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
bicyclo[4.2.0]octan-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMGGLNVUTYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.2.0]octan-7-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide](/img/structure/B2617301.png)
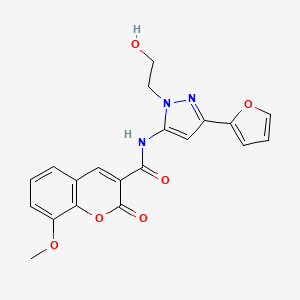
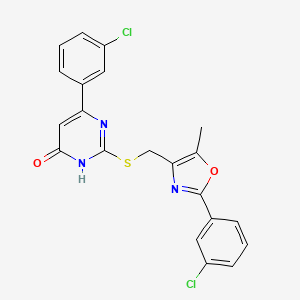
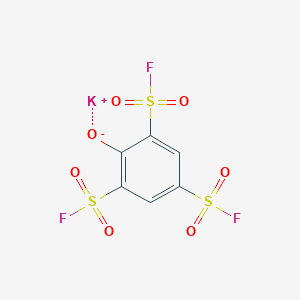
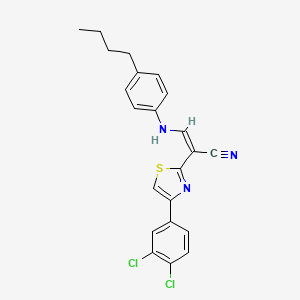

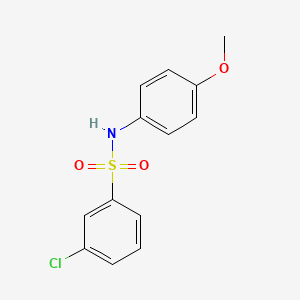
![2-([1,1'-biphenyl]-4-yl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2617312.png)
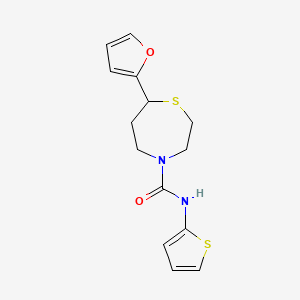
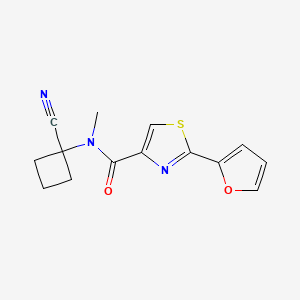
![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2617317.png)
![2-[(3-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2617318.png)
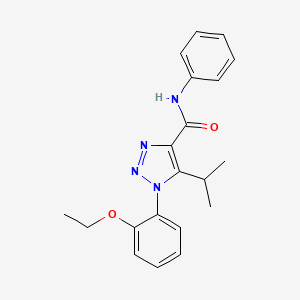
![N-(4-butylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2617322.png)